

# Commercial Suppliers and Technical Guide for High-Purity 2-Iodo-4-methylpentane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Iodo-4-methylpentane**

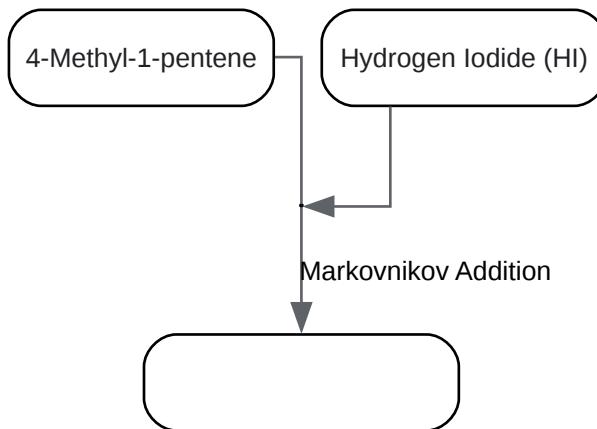
Cat. No.: **B2614814**

[Get Quote](#)

For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers of **2-Iodo-4-methylpentane**, along with key technical data, representative experimental protocols, and logical diagrams to illustrate its synthesis and potential applications in organic synthesis.

## Commercial Availability and Purity

A number of chemical suppliers offer **2-Iodo-4-methylpentane**, with varying purity levels suitable for research and development purposes. While many suppliers can provide the compound, obtaining specific batch-to-batch purity data often requires direct inquiry or accessing the certificate of analysis.


American Elements is a notable supplier that can produce **2-Iodo-4-methylpentane** in various grades, including high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher). [1] For standard grades, Aurum Pharmatech lists a purity of 95.00%. [2] Other prominent suppliers include Sigma-Aldrich, BLD Pharm, and ChemicalBook. [3][4][5] Researchers are advised to contact suppliers directly to obtain lot-specific certificates of analysis for detailed impurity profiles.

## Quantitative Data Summary

| Supplier          | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity                                      |
|-------------------|------------|-------------------|----------------------------|----------------------------------------------------|
| American Elements | 31294-96-9 | C6H13I            | 212.07                     | Capable of producing up to >99.999% <sup>[1]</sup> |
| Aurum Pharmatech  | 31294-96-9 | C6H13I            | 212.07                     | 95.00% <sup>[2]</sup>                              |
| Sigma-Aldrich     | 31294-96-9 | C6H13I            | 212.07                     | Not specified on product page                      |
| BLD Pharm         | 31294-96-9 | C6H13I            | 212.07                     | Not specified on product page <sup>[4]</sup>       |

## Synthesis of 2-Iodo-4-methylpentane

**2-Iodo-4-methylpentane** can be synthesized via the hydroiodination of an appropriate alkene. The reaction follows Markovnikov's rule, where the iodide attaches to the more substituted carbon of the double bond.



[Click to download full resolution via product page](#)

*Synthesis of 2-Iodo-4-methylpentane via hydroiodination.*

## Representative Experimental Protocols

While specific experimental protocols for **2-Iodo-4-methylpentane** are not readily available in public literature, its structural similarity to other iodoalkanes allows for the adaptation of established procedures. The following protocols for a related compound, 5-iodo-2-methyl-2-pentene, demonstrate the utility of such reagents in forming carbon-carbon bonds, a fundamental process in drug discovery and development.[\[6\]](#)

## Cuprate-Mediated Conjugate Addition

This protocol outlines the formation of an organocuprate reagent from an iodoalkane and its subsequent 1,4-conjugate addition to an  $\alpha,\beta$ -unsaturated carbonyl compound. This is a powerful method for introducing alkyl chains in a stereocontrolled manner.


### Materials:

- **2-Iodo-4-methylpentane**
- tert-Butyllithium (t-BuLi) in pentane
- Anhydrous diethyl ether (Et<sub>2</sub>O)
- Copper(I) iodide (CuI)
- Tributylphosphine (PBu<sub>3</sub>)
- $\alpha,\beta$ -Unsaturated lactone (or other suitable Michael acceptor)
- Argon atmosphere
- Dry glassware and syringes

### Procedure:

- Under an argon atmosphere, dissolve **2-Iodo-4-methylpentane** (1.0 eq) in anhydrous diethyl ether at -78 °C.
- Slowly add tert-butyllithium (2.0 eq) and stir the solution for 30 minutes at -78 °C to form the corresponding alkylolithium reagent.

- In a separate flask, prepare the cuprate reagent by reacting copper(I) iodide with tributylphosphine in diethyl ether.
- Transfer the freshly prepared cuprate solution to the alkyl lithium solution at -78 °C via cannula.
- After stirring for a short period, add a solution of the  $\alpha,\beta$ -unsaturated lactone in diethyl ether.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Perform a standard aqueous work-up, including extraction with an appropriate organic solvent.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

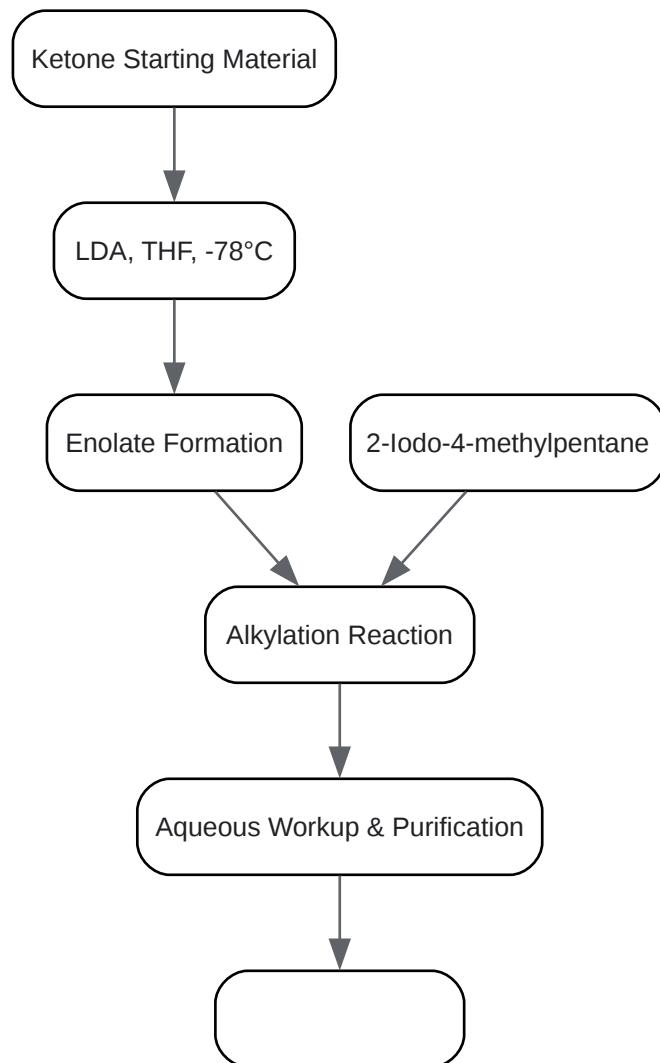


[Click to download full resolution via product page](#)

*Workflow for cuprate-mediated conjugate addition.*

## Alkylation of Enolates

Iodoalkanes are effective alkylating agents for various nucleophiles, including enolates. This reaction is fundamental for constructing more complex carbon skeletons from simpler


precursors.

Materials:

- **2-Iodo-4-methylpentane**
- Ketone or other carbonyl-containing starting material
- Lithium diisopropylamide (LDA)
- Anhydrous tetrahydrofuran (THF)
- Argon atmosphere
- Dry glassware and syringes

Procedure:

- Under an argon atmosphere, dissolve the ketone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
- Slowly add a solution of LDA in THF (1.05 eq) and stir for 1 hour to form the enolate.
- Add a solution of **2-Iodo-4-methylpentane** (1.1 eq) in THF to the enolate solution at -78 °C.
- Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
- Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Perform a standard aqueous work-up, including extraction with an organic solvent.
- Dry the combined organic layers, filter, and concentrate.
- Purify the crude product by column chromatography or distillation.



[Click to download full resolution via product page](#)

*General workflow for the alkylation of a ketone enolate.*

This technical guide provides a starting point for researchers utilizing **2-Iodo-4-methylpentane**. For critical applications, it is imperative to obtain detailed specifications from the chosen supplier and to optimize reaction conditions based on the specific substrates and desired outcomes.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [americanelements.com](http://americanelements.com) [americanelements.com]
- 2. [aurumpharmatech.com](http://aurumpharmatech.com) [aurumpharmatech.com]
- 3. [R,(-)]-2-Iodo-4-methylpentane [chemicalbook.com](http://chemicalbook.com)]
- 4. 31294-96-9|2-Iodo-4-methylpentane|BLD Pharm [bldpharm.com](http://bldpharm.com)]
- 5. 2-iodo-4-methylpentane | Sigma-Aldrich [sigmaaldrich.com](http://sigmaaldrich.com)]
- 6. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for High-Purity 2-Iodo-4-methylpentane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2614814#commercial-suppliers-of-high-purity-2-iodo-4-methylpentane>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)